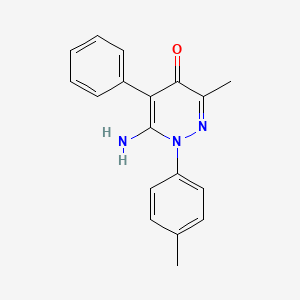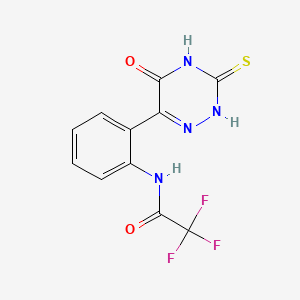
6-Amino-3-methyl-1-(4-methylphenyl)-5-phenylpyridazin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-3-methyl-5-phenyl-1-(p-tolyl)pyridazin-4(1H)-one is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-methyl-5-phenyl-1-(p-tolyl)pyridazin-4(1H)-one typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. Common reaction conditions include:
Reagents: Hydrazine hydrate, substituted diketones
Solvents: Ethanol, methanol, or other polar solvents
Catalysts: Acidic or basic catalysts depending on the specific reaction pathway
Temperature: Reactions are often carried out at elevated temperatures (e.g., reflux conditions)
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
6-Amino-3-methyl-5-phenyl-1-(p-tolyl)pyridazin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of the pyridazine ring to form dihydropyridazines using reducing agents like sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring or the pyridazine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents, acylating agents
Major Products
Oxidation Products: Pyridazine N-oxides
Reduction Products: Dihydropyridazines
Substitution Products: Various substituted pyridazines depending on the reagents used
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as intermediates in chemical manufacturing processes.
作用機序
The mechanism of action of 6-Amino-3-methyl-5-phenyl-1-(p-tolyl)pyridazin-4(1H)-one depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
- 6-Amino-3-methyl-5-phenylpyridazin-4(1H)-one
- 6-Amino-3-methyl-5-(p-tolyl)pyridazin-4(1H)-one
- 6-Amino-3-methyl-5-phenyl-1-(m-tolyl)pyridazin-4(1H)-one
Uniqueness
6-Amino-3-methyl-5-phenyl-1-(p-tolyl)pyridazin-4(1H)-one is unique due to the specific substitution pattern on the pyridazine ring, which can influence its chemical reactivity and biological activity. The presence of both phenyl and p-tolyl groups may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.
特性
CAS番号 |
89314-00-1 |
|---|---|
分子式 |
C18H17N3O |
分子量 |
291.3 g/mol |
IUPAC名 |
6-amino-3-methyl-1-(4-methylphenyl)-5-phenylpyridazin-4-one |
InChI |
InChI=1S/C18H17N3O/c1-12-8-10-15(11-9-12)21-18(19)16(17(22)13(2)20-21)14-6-4-3-5-7-14/h3-11H,19H2,1-2H3 |
InChIキー |
BGXWBTYQIRQSHK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=O)C(=N2)C)C3=CC=CC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Ethyl 3-[(2-amino-5-chlorophenyl)sulfanyl]-1h-indole-2-carboxylate](/img/structure/B12919207.png)


![5-Methoxy-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(3H)-one](/img/structure/B12919214.png)

![2-Ethyl-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12919234.png)
![2-(4-Methoxyphenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12919240.png)

